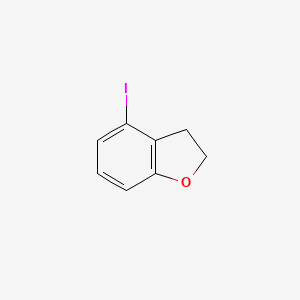

4-Iodo-2,3-dihydrobenzofuran

Description

Contextualization of 2,3-Dihydrobenzofuran (B1216630) Scaffolds in Modern Synthetic Organic Chemistry

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged heterocyclic structure, comprising a benzene (B151609) ring fused to a dihydrofuran ring. acs.orgnih.gov This core is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds, cementing its significance in medicinal chemistry and organic synthesis. nih.govacs.orgrsc.orgcnr.it Many natural products incorporating the 2,3-dihydrobenzofuran framework exhibit a wide spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, and antifungal properties. rsc.org

The inherent value of this scaffold has spurred the development of numerous innovative synthetic methodologies for its construction. nih.gov Modern organic chemistry has seen the evolution of diverse and efficient transition-metal-catalyzed reactions to assemble the dihydrobenzofuran core, utilizing metals such as palladium, rhodium, copper, nickel, iridium, and iron. nih.govrsc.org These methods include intramolecular cyclizations, annulation reactions, and various cross-coupling strategies, which offer pathways to structurally complex and often chiral dihydrobenzofuran derivatives. nih.govrsc.org The versatility and established biological importance of the 2,3-dihydrobenzofuran nucleus make it a frequent target and an essential precursor for creating more complex molecular frameworks in drug discovery and development. nih.govresearchgate.net

Significance of Halogenated Benzofurans in Advanced Synthetic Methodologies

Halogenated organic compounds, particularly aryl halides, are indispensable building blocks in modern synthetic chemistry due to their reactivity in a multitude of cross-coupling reactions. Within the realm of benzofuran (B130515) chemistry, halogenated derivatives are of particular strategic importance. The introduction of a halogen atom onto the benzofuran or dihydrobenzofuran skeleton provides a reactive handle for subsequent functionalization, enabling the construction of complex molecular architectures that would be otherwise difficult to access.

Aryl iodides are especially prized for their high reactivity in palladium-catalyzed processes like the Suzuki, Heck, and Sonogashira couplings. acs.orgresearchgate.netlibretexts.org This reactivity is crucial for the efficient formation of carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates presents a general and stereoselective route to functionalized dihydrobenzofurans. acs.org Similarly, nickel-catalyzed reductive aryl allylation of alkene-tethered aryl iodides has been employed for the asymmetric synthesis of 2,3-dihydrobenzofuran derivatives. rsc.org The presence of an iodine atom, as in 4-iodo-2,3-dihydrobenzofuran, thus transforms the otherwise inert aromatic ring into a versatile platform for diversification, allowing chemists to systematically modify the core structure and explore structure-activity relationships in medicinal chemistry programs. nih.gov

Research Rationale: this compound as a Strategic Synthetic Intermediate

This compound emerges as a strategic intermediate precisely at the intersection of the structural importance of the dihydrobenzofuran core and the synthetic versatility of aryl iodides. Its value lies in its capacity to serve as a linchpin in the synthesis of highly functionalized molecules, particularly in the development of novel therapeutic agents.

The iodine atom at the 4-position is ideally situated for participating in a variety of transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, onto the benzene ring of the dihydrobenzofuran scaffold. Research has demonstrated the use of iodo-substituted dihydrobenzofuran precursors in palladium-catalyzed tandem reactions to generate libraries of compounds for biological screening. nih.gov For example, a related intermediate, 4-Iodo-3-(2-methylallyloxy)benzoic acid, is a key component in the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists, which are targets for treating neuropathic pain. nih.gov The synthesis of these agonists involves a palladium-catalyzed tandem cyclization/Suzuki-coupling reaction, highlighting the utility of the iodo-functionality. nih.gov

The reactivity of the C-I bond allows for the application of powerful synthetic tools as summarized in the following table:

| Reaction Type | Catalyst/Reagents | Bond Formed | Significance |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | C-C (Aryl-Aryl) | Construction of biaryl structures, crucial for many biologically active molecules. acs.orgacs.org |

| Heck Coupling | Pd Catalyst, Alkene | C-C (Aryl-Vinyl) | Forms substituted alkenes and enables domino reactions for complex heterocycle synthesis. rsc.orgnih.gov |

| Sonogashira Coupling | Pd/Cu Catalyst, Terminal Alkyne | C-C (Aryl-Alkynyl) | Introduces alkynyl moieties, key components in natural products and functional materials. researchgate.netlibretexts.orgorganic-chemistry.org |

| C-O Coupling | Cu Catalyst | C-O | Used in intramolecular cyclizations to form the dihydrofuran ring itself from iodo-phenol precursors. beilstein-journals.org |

The strategic placement of the iodo group on the 4-position of the 2,3-dihydrobenzofuran scaffold provides a robust and versatile entry point for the synthesis of diverse and complex molecules, underpinning its importance as a key intermediate in contemporary organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORCSSLZMMQZTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 4 Iodo 2,3 Dihydrobenzofuran

Nucleophilic Substitution Reactions at the Iodinated Position

Direct nucleophilic aromatic substitution (SNAAr) of the iodine atom in 4-Iodo-2,3-dihydrobenzofuran is generally challenging due to the electron-rich nature of the aromatic ring. However, such reactions can be facilitated under specific conditions, such as the presence of a strong nucleophile or through copper catalysis. nih.gov For instance, the displacement of the iodo group by alkoxides or thiolates could potentially be achieved under forcing conditions or with the aid of a copper catalyst, providing a route to 4-alkoxy- and 4-thioalkoxy-2,3-dihydrobenzofurans.

Electrophilic Aromatic Substitution Reactions on the Dihydrobenzofuran Core

The dihydrobenzofuran core of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the fused dihydrofuran ring and the iodine substituent. youtube.combeilstein-journals.org The oxygen atom of the dihydrofuran ring is an ortho, para-director, activating the C5 and C7 positions. The iodine atom is also an ortho, para-director, but a deactivating one.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The introduction of an electrophile will likely occur at the positions most activated by the dihydrofuran ring and least sterically hindered. Therefore, substitution at the C5 and C7 positions would be the most probable outcomes. researchgate.net

Further Functionalization and Derivatization of the Dihydrofuran Ring (e.g., C2 and C3 Positions)

The dihydrofuran ring of this compound offers additional sites for chemical modification, particularly at the C2 and C3 positions. These transformations can lead to a wide range of structurally diverse derivatives.

The development of stereoselective methods for the functionalization of the C2 and C3 positions of the dihydrofuran ring is of significant interest for the synthesis of chiral molecules. rsc.orgresearchgate.netcnr.it Various asymmetric catalytic systems have been developed to achieve high levels of enantioselectivity and diastereoselectivity in these transformations. thieme-connect.com

Examples of such reactions include asymmetric dihydroxylation, epoxidation, and conjugate additions to α,β-unsaturated derivatives of 2,3-dihydrobenzofuran (B1216630). These methods allow for the controlled introduction of new stereocenters, leading to the synthesis of optically active compounds with potential applications in medicinal chemistry and materials science. nih.govorganic-chemistry.orgnih.gov Recent research has focused on the development of novel transition metal-catalyzed and organocatalytic approaches to access these chiral dihydrobenzofuran derivatives. rsc.org

Ring-Opening and Rearrangement Reactions

While the ring-opening and rearrangement reactions of the specific compound this compound are not extensively documented in dedicated studies, the reactivity of the broader 2,3-dihydrobenzofuran scaffold provides a basis for predicting its chemical behavior. The inherent strain of the fused five-membered ring system, coupled with the electronic influence of the iodo-substituent, suggests that this molecule could undergo a variety of transformations under appropriate conditions. Plausible reaction pathways include acid-catalyzed rearrangements and transition metal-mediated transformations, drawing parallels from studies on analogous structures.

Lewis Acid-Catalyzed Rearrangements

Lewis acids are known to promote rearrangements in substituted 2,3-dihydrobenzofurans. For instance, studies on 2,3-dihydrobenzofuran-3-ols have demonstrated that treatment with a Lewis acid like zinc bromide can induce a rearrangement to form 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones arkat-usa.org. This transformation proceeds through a formal 1,2-aryl or 1,2-alkyl shift.

In a similar vein, acid-catalyzed rearrangements have been observed for spiro-dihydrobenzofuran derivatives. For example, 2,3-dihydrobenzo[b]furan-2-spiro-1′-cyclohexa-2′,5′-dien-4′-one undergoes rearrangement in the presence of acetic anhydride and a trace of sulfuric acid to yield 2-acetoxyxanthen rsc.org. This reaction involves the migration of an aralkyl group, leading to a ring expansion and the formation of a new heterocyclic system rsc.org.

While direct experimental data for this compound is not available, it is conceivable that under strong Lewis acid or Brønsted acid conditions, protonation of the ether oxygen could initiate ring-opening to a carbocationic intermediate. The presence of the iodo-substituent on the aromatic ring would likely influence the stability and subsequent reaction pathways of such an intermediate.

Table 1: Examples of Lewis Acid-Catalyzed Rearrangements of 2,3-Dihydrobenzofuran Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols | ZnBr₂ | 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones | Not Specified | arkat-usa.org |

| 2,3-Dihydrobenzo[b]furan-2-spiro-1′-cyclohexa-2′,5′-dien-4′-one | Ac₂O, H₂SO₄ (trace) | 2-Acetoxyxanthen | High | rsc.org |

| 5-(Indolyl)2,3-dihydrofuran acetals | Al(OTf)₃ | 1-Hydroxycarbazole-2-carboxylates | Up to 90% | mdpi.comnih.gov |

Transition Metal-Catalyzed Transformations

The presence of an iodo-substituent on the aromatic ring of this compound makes it a suitable candidate for a variety of transition metal-catalyzed reactions, some of which could potentially involve rearrangement or ring-opening. Palladium-catalyzed reactions, in particular, are well-established for aryl iodides.

While not a direct rearrangement of the dihydrobenzofuran ring itself, the iodo group can serve as a handle for further functionalization that might be followed by rearrangement. For example, palladium-catalyzed coupling reactions could introduce substituents that, under certain conditions, could trigger subsequent structural changes.

Furthermore, transition metals can catalyze the isomerization and rearrangement of related systems. For instance, iron has been used to catalyze the Claisen rearrangement of allyl aryl ethers, a common precursor for the synthesis of 2,3-dihydrobenzofurans rsc.orgnih.gov. While this is a synthetic route to the ring system rather than a reaction of it, it highlights the potential for transition metals to mediate complex molecular reorganizations within this class of compounds.

Potential Ring-Opening Pathways

Ring-opening of the 2,3-dihydrobenzofuran core can be envisaged under specific conditions. For instance, an unexpected ring-opening of a 2,3-dihydrofuran derivative at the C(4)-C(5) bond has been observed, initiated by electrophilic bromination semanticscholar.org. This suggests that electrophilic attack on the aromatic ring of this compound, potentially facilitated by the iodo-substituent, could lead to intermediates that undergo subsequent ring-opening.

Additionally, catalytic cascade ring-opening benzannulations of 2,3-dihydrofuran acetals have been reported, proceeding through acetal hydrolysis, an intramolecular Prins-type cyclization, and aromatization nih.gov. Although this compound is not an acetal, this demonstrates that the dihydrofuran ring can be opened and participate in the formation of new ring systems under catalytic conditions.

Table 2: Summary of Potential Reaction Pathways

| Reaction Type | Reagents/Conditions | Potential Outcome | Mechanistic Insight |

|---|---|---|---|

| Lewis Acid-Catalyzed Rearrangement | Strong Lewis or Brønsted Acids | Ring expansion or functional group migration | Formation of carbocationic intermediates |

| Transition Metal-Catalyzed Reaction | Palladium catalysts, etc. | Functionalization at the iodo position, potentially leading to subsequent rearrangement | Oxidative addition to the C-I bond |

| Electrophile-Induced Ring Opening | Electrophilic reagents (e.g., Br₂) | Cleavage of the dihydrofuran ring | Formation of reactive intermediates upon electrophilic attack |

Computational and Theoretical Investigations of 4 Iodo 2,3 Dihydrobenzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

A dedicated electronic structure analysis of 4-Iodo-2,3-dihydrobenzofuran has not been found in the searched literature. This type of study would be valuable for understanding the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicating its electron-donating and accepting capabilities, respectively. The HOMO-LUMO gap would be a key parameter in assessing its kinetic stability and electronic excitation properties. Furthermore, an analysis of the charge distribution would reveal the electrostatic potential and identify sites susceptible to nucleophilic or electrophilic attack.

A formal conformational analysis of this compound, detailing the relative energies of different spatial arrangements of its atoms, is not available in the reviewed literature. The dihydrofuran ring is not planar, and a computational study would identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity.

While experimental spectroscopic data for this compound exists, theoretical predictions and detailed interpretations based on quantum chemical calculations have not been reported in the searched scientific papers. Such computational work would involve calculating the magnetic shielding constants to predict NMR chemical shifts, vibrational frequencies for IR spectra, and electronic transition energies for UV-Vis spectra. Comparing these theoretical spectra with experimental data is a powerful method for confirming molecular structure and understanding its spectroscopic features.

Reaction Mechanism Studies through Computational Modeling

While standalone computational studies on this compound are scarce, its reactivity has been explored within the context of a palladium-catalyzed ortho-C–H methoxylation reaction. chemrxiv.org A detailed computational study using Density Functional Theory (DFT) was performed to elucidate the mechanism of this transformation. chemrxiv.org Although a model substrate (iodonaphthalene) was used for the calculations to ensure computational efficiency, the results provide a viable framework for understanding the reaction pathway that this compound undergoes. chemrxiv.org The calculations were conducted at the M06/SDD–6–311+G(d,p), SMD(1,4-dioxane)//B3LYP-D3/LANL2DZ–6–31G(d) level of theory. chemrxiv.org

The computational study of the ortho-C–H methoxylation reaction identified the key transition states and intermediates along the reaction pathway. chemrxiv.org A critical step in the catalytic cycle is the oxidative addition of the methoxy (B1213986) source to an arylnorbornyl-palladium(II) intermediate. chemrxiv.org The calculations revealed a unique SN2-type transition state for this oxidative addition. chemrxiv.org The analysis of the transition state geometries and energies helped to understand the feasibility of this pathway and the factors controlling the reaction's efficiency. chemrxiv.org For instance, the study compared different electrophiles and concluded that a rigid, pre-distorted electrophile leads to a lower distortion energy in the transition state, thereby facilitating the reaction. chemrxiv.org

The DFT calculations provided a detailed free energy profile for the entire catalytic cycle of the ortho-C–H methoxylation. chemrxiv.org This elucidated the sequence of elementary steps, including oxidative addition of the aryl iodide, norbornene migratory insertion, C–H activation, oxidative addition of the methoxy agent, and reductive elimination. chemrxiv.org The computed energetics of the intermediates and transition states for the model system are summarized in the table below.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| INT1 | Pd(0) complex | 0.0 |

| TS1 | Aryl Iodide Oxidative Addition TS | +15.5 |

| INT2 | Pd(II)-Aryl complex | -5.1 |

| TS2 | Norbornene Insertion TS | +10.3 |

| INT3 | Arylnorbornyl-Pd(II) complex | -12.0 |

| TS3 | C-H Activation TS | -2.1 |

| INT4 (6b) | Palladacycle Intermediate | -18.0 |

| TS4 | SN2-type Oxidative Addition TS | -4.9 |

| INT5 | Pd(IV) Intermediate | -25.2 |

| TS5 | C-O Reductive Elimination TS | -1.8 |

| Product Complex | Final Product Complex | -45.7 |

This detailed pathway analysis helps to explain the origins of selectivity in the reaction. The calculations showed that the desired C–O bond-forming reductive elimination is kinetically favorable over other potential side reactions, such as C–C bond formation. chemrxiv.org This understanding is crucial for optimizing the reaction conditions and for the rational design of new catalysts and substrates for similar transformations. chemrxiv.org

Derivation of Structure-Reactivity Relationships from Theoretical Data

Theoretical and computational chemistry provides a powerful lens through which to understand the electronic structure and reactivity of molecules. Methodologies such as Density Functional Theory (DFT) are routinely employed to calculate a variety of molecular properties and reactivity descriptors. These descriptors offer quantitative insights into how a molecule is likely to behave in a chemical reaction. For a molecule like this compound, such studies would be invaluable for predicting its behavior in electrophilic and nucleophilic substitution reactions, understanding the influence of the iodine substituent on the benzofuran (B130515) ring system, and guiding the rational design of synthetic pathways.

In the absence of specific studies on this compound, we can infer some general principles from computational studies on analogous substituted aromatic and heterocyclic systems. For instance, the iodine atom, being a large and polarizable halogen, is expected to influence the electronic distribution within the molecule through both inductive and resonance effects. The C-I bond is a known site for oxidative addition in transition metal-catalyzed cross-coupling reactions, and theoretical calculations could quantify the bond dissociation energy and the orbital interactions involved in this process.

Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of understanding chemical reactivity. The energy and localization of these orbitals would dictate the molecule's ability to act as an electron donor or acceptor. For this compound, one would anticipate that the HOMO is likely localized on the electron-rich aromatic ring, while the LUMO might have significant contribution from the C-I antibonding orbital, indicating its susceptibility to nucleophilic attack at the carbon bearing the iodine or participation in halogen bonding.

Molecular electrostatic potential (MEP) maps are another valuable tool derived from computational chemistry. An MEP map for this compound would visualize the regions of positive and negative electrostatic potential on the molecule's surface, thereby identifying likely sites for electrophilic and nucleophilic attack. The region around the iodine atom, known as the σ-hole, would be of particular interest as it can engage in halogen bonding, a directional non-covalent interaction.

While a detailed quantitative analysis for this compound is not possible without specific computational data, the following tables present hypothetical data structures that would be populated in a typical computational study. These tables are for illustrative purposes to show the kind of information that would be derived from such an investigation.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Energy of HOMO | Data not available | eV |

| Energy of LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

| Ionization Potential | Data not available | eV |

| Electron Affinity | Data not available | eV |

| Electronegativity (χ) | Data not available | eV |

| Hardness (η) | Data not available | eV |

| Softness (S) | Data not available | eV⁻¹ |

| Electrophilicity Index (ω) | Data not available | eV |

| Dipole Moment | Data not available | Debye |

Table 2: Selected Calculated Bond Lengths and Angles for this compound

| Parameter | Value | Unit |

| C4-I Bond Length | Data not available | Å |

| C3a-C4 Bond Length | Data not available | Å |

| C4-C5 Bond Length | Data not available | Å |

| C3a-C4-I Bond Angle | Data not available | Degrees |

| C5-C4-I Bond Angle | Data not available | Degrees |

The pursuit of such computational studies on this compound would be a valuable contribution to the field, providing a deeper understanding of its chemical nature and potentially unlocking new applications in organic synthesis and materials science.

Applications in Complex Molecule Synthesis and Method Development

Role of 4-Iodo-2,3-dihydrobenzofuran as a Key Building Block in Diversified Organic Synthesis

The synthetic utility of this compound is primarily anchored in the reactivity of its carbon-iodine (C–I) bond. This bond serves as a key functional group for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. The iodine atom, being an excellent leaving group, makes the C4 position of the dihydrobenzofuran ring a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds. This regiochemical control is a significant advantage in multi-step syntheses.

Palladium-catalyzed cross-coupling reactions are paramount in this context. Methodologies such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the strategic attachment of a wide range of substituents to the C4 position. lumenlearning.comwikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and various organoboron compounds, such as boronic acids or esters. This method is highly valued for its mild reaction conditions and tolerance of a broad spectrum of functional groups, making it ideal for the synthesis of 4-aryl or 4-vinyl-2,3-dihydrobenzofurans. libretexts.orgnih.govrsc.org

Sonogashira Coupling: By coupling with terminal alkynes, the Sonogashira reaction provides a direct route to 4-alkynyl-2,3-dihydrobenzofurans. wikipedia.orgcsic.es This transformation is instrumental in creating rigid, conjugated systems and introducing synthetically versatile alkyne functionalities that can be further elaborated into more complex structures. nih.govnih.gov

Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of 4-alkenyl-2,3-dihydrobenzofurans with excellent control over stereoselectivity, typically favoring the trans isomer. nih.gov

The ability to employ these powerful C-C bond-forming reactions transforms this compound into a modular building block, allowing chemists to systematically modify the dihydrobenzofuran core to explore structure-activity relationships or to construct key fragments for the synthesis of larger, more complex molecules.

| Reaction Name | Coupling Partner | General Product Structure | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | 4-Aryl/Vinyl-2,3-dihydrobenzofuran | Mild conditions, high functional group tolerance. libretexts.orgrsc.org |

| Sonogashira Coupling | Terminal Alkyne | 4-Alkynyl-2,3-dihydrobenzofuran | Direct introduction of an alkyne moiety. wikipedia.orgcsic.es |

| Heck Coupling | Alkene | 4-Alkenyl-2,3-dihydrobenzofuran | Typically forms the trans-alkene product. nih.gov |

Strategic Applications in the Total Synthesis of Natural Products Incorporating the Dihydrobenzofuran Skeleton

The 2,3-dihydrobenzofuran (B1216630) core is a recurring motif in a multitude of natural products, including alkaloids, lignans, and neolignans. researchgate.net Notable examples include (+)-Decursivine, Lithospermic acid, and Conocarpan, all of which possess significant biological activities. researchgate.net The synthesis of these complex molecules provides a critical testing ground for the development of new synthetic strategies.

While the dihydrobenzofuran skeleton is central to these natural products, the direct application of this compound as a starting material in their documented total syntheses is not frequently reported in the literature. Synthetic strategies often involve the construction of the dihydrobenzofuran ring at a later stage from acyclic precursors.

However, the potential of this compound as a strategic precursor is significant, particularly for natural products bearing a substituent at the C4 position. A hypothetical retrosynthetic analysis illustrates this potential. For a natural product containing a C4-arylated dihydrobenzofuran core, this compound would be an ideal starting point. A Suzuki-Miyaura coupling could be envisioned to install the requisite aryl group at the C4 position in a convergent and efficient manner. This approach would streamline the synthesis by providing the core structure with the correct substitution pattern early in the sequence.

Development of Novel Methodologies Utilizing this compound as a Precursor

The unique combination of a reactive C-I bond and a heterocyclic ring system makes this compound an attractive substrate for the development of novel synthetic methodologies, particularly in the realm of cascade and selective reactions.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for rapidly increasing molecular complexity from simple starting materials. This compound is well-suited as a precursor for designing such reaction sequences.

A potential cascade could be initiated by a palladium-catalyzed cross-coupling reaction at the C4 position. For instance, a Sonogashira coupling could be used to introduce an alkyne tethered to a nucleophilic group. Following the initial coupling, a subsequent intramolecular cyclization could be triggered, leading to the formation of complex, fused heterocyclic systems in one pot. This type of domino Sonogashira coupling/cyclization strategy has been effectively used to synthesize various complex heterocycles. While not specifically demonstrated on this compound, the principle is broadly applicable to aryl iodides. Such a strategy could provide a novel and efficient route to polycyclic structures like benzofuro[3,2-c]quinolines, which are of interest for their potential biological activities. researchgate.net

| Step 1 (Initiation) | Intermediate Functionality | Step 2 (Cascade) | Potential Product Class |

|---|---|---|---|

| Sonogashira Coupling | 4-(Alkynyl-Nu)-2,3-dihydrobenzofuran (Nu = Nucleophile) | Intramolecular Cyclization | Fused Polycyclic Heterocycles |

The development of synthetic methods with high levels of selectivity is a central goal of modern organic chemistry. This compound serves as an excellent platform for developing and showcasing selective reactions.

Regioselectivity: The position of the iodine atom at C4 unequivocally directs where new functional groups are introduced via cross-coupling reactions. This inherent regioselectivity is a major advantage, as it eliminates the formation of unwanted positional isomers that can complicate syntheses starting from unsubstituted aromatic rings.

Chemoselectivity: The C(sp²)–I bond is significantly more reactive towards oxidative addition with palladium(0) catalysts than other potentially reactive sites in the molecule, such as C-H or C-O bonds. This difference in reactivity allows for highly chemoselective transformations at the C4 position while leaving the rest of the molecule intact.

Stereoselectivity: The 2,3-dihydrobenzofuran ring contains potential stereocenters at the C2 and C3 positions. While this compound itself is achiral, reactions that create these stereocenters or reactions on substrates that are already chiral at these positions can be designed to proceed with high stereoselectivity. For example, subsequent modifications to the dihydrofuran ring of a C4-functionalized product could be directed by the newly introduced group, or existing stereocenters at C2/C3 could influence the outcome of reactions at the C4-substituent. The development of stereoselective methods for the synthesis and functionalization of dihydrobenzofurans is an active area of research, given the importance of stereochemistry in determining the biological activity of molecules.

Future Directions and Emerging Research Avenues for Iodo Dihydrobenzofuran Chemistry

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds. jddhs.comejcmpr.com Future research on 4-Iodo-2,3-dihydrobenzofuran will likely prioritize the development of environmentally benign synthetic methodologies. Key areas of exploration include:

Visible-Light-Mediated Reactions: Harnessing visible light as a renewable energy source to drive cyclization and iodination reactions can significantly reduce the reliance on harsh reagents and high temperatures. mdpi.com Photocatalytic systems, often employing inexpensive organic dyes or metal complexes, can enable the synthesis of dihydrobenzofuran cores under mild conditions. nih.gov

Ultrasound and Microwave-Assisted Synthesis: The application of ultrasound and microwave irradiation can accelerate reaction rates, improve yields, and often lead to cleaner reaction profiles by minimizing side-product formation. scielo.org.za These techniques represent a move towards more energy-efficient chemical processes.

Biocatalysis: The use of enzymes or whole microorganisms offers a highly selective and eco-friendly alternative to traditional chemical catalysts. jddhs.com Future research may uncover enzymatic pathways for the enantioselective synthesis of specific this compound derivatives, a crucial aspect for pharmaceutical applications. semanticscholar.org

Green Solvents and Solvent-Free Reactions: A major focus is the replacement of volatile and hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. jddhs.com Furthermore, developing solvent-free reaction conditions, where the reactants themselves act as the medium, represents a significant step towards waste reduction. organic-chemistry.org

Development of Novel Catalytic Systems for Enhanced Functionalization

The iodine atom at the C4 position is a versatile handle for introducing a wide array of functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. The future in this area lies in developing more robust, efficient, and selective catalytic systems.

Advanced Palladium Catalysis: While palladium catalysts are staples for C-I bond functionalization, research continues to produce more active and stable catalysts. This includes the development of ligands that promote challenging coupling reactions, allow for lower catalyst loadings, and are resistant to deactivation. Sequential C-H functionalization and C-O cyclization strategies catalyzed by palladium are also emerging as powerful tools. nih.govacs.org

Copper and Nickel Catalysis: As alternatives to palladium, more abundant and less expensive metals like copper and nickel are gaining prominence. nih.gov Developing novel copper- and nickel-based catalytic systems for the functionalization of this compound could provide more cost-effective and sustainable synthetic routes.

C-H Activation/Functionalization: A paradigm-shifting approach involves the direct functionalization of C-H bonds. nih.gov Catalytic systems that can selectively activate and functionalize the C-H bonds of the this compound scaffold, without pre-functionalization, would represent a major leap in synthetic efficiency and atom economy. nih.gov This could allow for late-stage diversification of complex molecules containing the dihydrobenzofuran core. acs.org

Organocatalysis: Metal-free catalytic systems, or organocatalysts, are an attractive green alternative to traditional metal catalysts. researchgate.net Research into organocatalytic methods for the synthesis and subsequent functionalization of the dihydrobenzofuran ring system is an active and promising field. researchgate.net

Advanced Spectroscopic and Analytical Techniques in Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Advanced analytical techniques are indispensable in this pursuit.

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy allow for real-time monitoring of reactions. iipseries.org This provides invaluable data on the formation and consumption of reactants, intermediates, and products, offering a detailed picture of the reaction pathway.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and techniques like electrospray ionization (ESI-MS) are powerful tools for identifying transient intermediates and characterizing complex reaction mixtures. jfn.ac.lk These methods can help to piece together the steps of a catalytic cycle.

2D NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are essential for the unambiguous structural characterization of novel this compound derivatives and for studying their dynamic behavior in solution. jfn.ac.lk

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to model reaction pathways, predict transition state energies, and explain observed selectivities. dntb.gov.ua The synergy between experimental and computational studies is a powerful approach for gaining deep mechanistic insight.

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from laboratory-scale synthesis to larger-scale production necessitates the adoption of modern chemical engineering technologies.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govnih.gov Developing flow-based syntheses for this compound and its derivatives can enable the safe handling of hazardous reagents and the efficient production of these compounds. illinois.eduuc.pt Multi-step flow systems can streamline complex synthetic sequences into a single, continuous operation. unimi.it

Automated Synthesis Platforms: Robotic systems can automate the process of reaction setup, monitoring, and workup. scielo.org.za This not only increases throughput but also allows for the systematic exploration of a wide range of reaction parameters, facilitating rapid optimization.

High-Throughput Screening for Discovery of New Reactivity Modes

High-throughput screening (HTS) is a powerful strategy for accelerating discovery in chemical synthesis. sigmaaldrich.comnih.gov

Reaction Condition Optimization: HTS allows for the rapid screening of hundreds or thousands of reaction conditions (e.g., catalysts, ligands, solvents, bases) in parallel using miniaturized formats. researchgate.net This is particularly valuable for optimizing challenging cross-coupling reactions involving this compound. researchgate.net

Discovery of Novel Transformations: By screening libraries of potential reactants and catalysts, HTS can be used to uncover entirely new reactions and reactivity modes for the this compound scaffold. nih.gov

Catalyst Discovery: HTS is a key tool in the discovery of new and improved catalysts. Libraries of potential ligands and metal precursors can be rapidly screened to identify optimal combinations for specific transformations.

The future of this compound chemistry is bright, with a strong emphasis on sustainability, efficiency, and innovation. The convergence of green chemistry principles, novel catalytic systems, advanced analytical techniques, and automated technologies will undoubtedly unlock new synthetic possibilities and pave the way for the discovery of novel molecules with significant potential in various scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Iodo-2,3-dihydrobenzofuran?

- Methodological Answer:

-

Pd-Mediated Cross-Coupling: Start with a 4-bromo-2,3-dihydrobenzofuran precursor and use palladium catalysts (e.g., Pd(PPh₃)₄) to substitute bromine with iodine via Suzuki or Ullmann coupling. This method allows modular access to 4-substituted derivatives .

-

Oxidative Cyclization: React 4-methoxyphenol derivatives with styrene in hexafluoropropanol solvent, using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant. This one-pot method proceeds at room temperature and avoids high-temperature conditions .

-

Cu-Catalyzed [3+2] Cycloaddition: Utilize Cu/SPDO (spiroketal diphosphine oxide) catalysts to enantioselectively construct the dihydrobenzofuran core via cycloaddition of propargylamines with aryl aldehydes. While this method is primarily for 2-aryl derivatives, it can be adapted for iodinated analogs .

- Key Considerations:

-

Monitor reaction progress via TLC or HPLC-UV, especially for iodine incorporation.

-

Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is this compound characterized in academic research?

- Methodological Answer:

-

Spectroscopic Techniques:

-

IR Spectroscopy: Confirm the presence of C-I stretches (500–600 cm⁻¹) and dihydrofuran C-O-C vibrations (~1,200 cm⁻¹) .

-

NMR (¹H and ¹³C): Identify the dihydrobenzofuran scaffold (e.g., methylene protons at δ 3.2–4.0 ppm and aromatic protons at δ 6.5–7.5 ppm). The iodine substituent causes deshielding of adjacent carbons in ¹³C NMR .

-

HRMS: Verify molecular weight accuracy (e.g., [M+H]⁺ for C₈H₇IO₂: theoretical 278.9412) .

-

X-ray Crystallography: Resolve the stereochemistry and confirm regioselectivity of iodination in crystalline derivatives .

- Data Contradiction Analysis:

-

Discrepancies in NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions and compare with literature values for analogous compounds .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer:

-

Chiral Catalysts: Use Cu/SPDO complexes to catalyze [3+2] cycloadditions, enabling enantioselective construction of 2-aryl-2,3-dihydrobenzofurans. Adapt this method by substituting aryl groups with iodine-containing precursors .

-

Dynamic Kinetic Resolution: Employ asymmetric hydrogenation of prochiral ketones using Ru-BINAP catalysts to access chiral dihydrobenzofuran intermediates, followed by iodination .

-

Chiral HPLC: Separate enantiomers post-synthesis using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Validate enantiopurity via optical rotation and circular dichroism .

- Challenges:

-

Iodine’s bulkiness may reduce enantioselectivity. Optimize catalyst loading (5–10 mol%) and reaction temperature (0–25°C) to improve ee (enantiomeric excess) .

Q. What mechanistic insights explain contradictory reaction outcomes in iodination of dihydrobenzofurans?

- Methodological Answer:

-

Competing Pathways: Iodination via electrophilic substitution (I⁺ from I₂/HNO₃) may compete with radical pathways (e.g., NIS/light). Monitor intermediates using stopped-flow UV-Vis spectroscopy .

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) favor electrophilic iodination, while non-polar solvents (e.g., toluene) may stabilize radical species. Compare yields in hexafluoropropanol vs. dichloromethane .

-

Computational Studies: Perform DFT calculations (B3LYP/6-31G*) to model transition states and identify rate-determining steps. For example, iodination at the 4-position may have a lower activation barrier than 5- or 6-positions due to steric and electronic factors .

- Case Study:

-

In the synthesis of 4-iodo-2,6-dimethylphenol, residual hypochlorite altered iodination efficiency. Quench reactive oxidants with ascorbic acid before iodination to prevent side reactions .

Q. How can computational methods guide the design of this compound-based catalysts?

- Methodological Answer:

- Docking Studies: Model interactions between this compound and target enzymes (e.g., melatonin receptors) using AutoDock Vina. The iodine atom’s polarizability enhances halogen bonding with protein residues .

- MD Simulations: Simulate stability in aqueous solutions (AMBER force field) to predict solubility and aggregation behavior. Iodine’s hydrophobicity may require PEGylation for biomedical applications .

- SAR Analysis: Build QSAR (Quantitative Structure-Activity Relationship) models to correlate iodine’s electronic effects (Hammett σₚ constants) with biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.